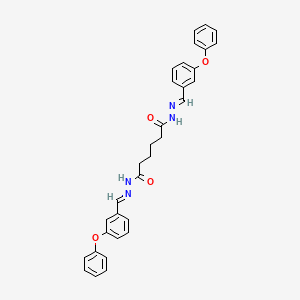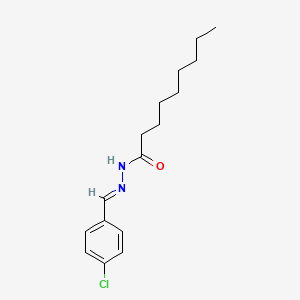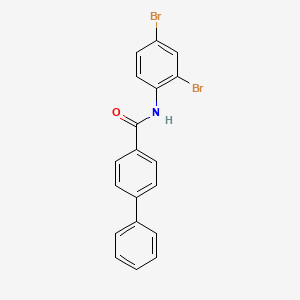![molecular formula C16H15N3O B3864509 N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide](/img/structure/B3864509.png)
N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide
Vue d'ensemble
Description
N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide, also known as PAC-1, is a small molecule that has been studied extensively for its potential in cancer therapy. It was first synthesized in 2005 by researchers at the University of Illinois, and since then, it has shown promising results in preclinical studies.
Mécanisme D'action
N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide works by activating procaspase-3, which is a precursor to caspase-3, a protein that plays a key role in apoptosis. In cancer cells, procaspase-3 is present in high levels, but it is inactive. N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide activates procaspase-3, leading to the activation of caspase-3 and ultimately, apoptosis.
Biochemical and Physiological Effects:
In addition to its ability to induce apoptosis in cancer cells, N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to sensitize cancer cells to chemotherapy. Additionally, N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. Additionally, its ability to sensitize cancer cells to chemotherapy could make it a valuable tool in combination therapy. However, one limitation of N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide. One area of focus is the development of analogs that have improved solubility and bioavailability. Additionally, researchers are exploring the use of N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide in combination with other cancer therapies, such as radiation and immunotherapy. Finally, there is ongoing research into the mechanism of action of N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide, with the goal of developing more potent and selective analogs.
Applications De Recherche Scientifique
N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide has been studied extensively for its potential in cancer therapy. It has been shown to selectively induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. This selectivity is thought to be due to the overexpression of a protein called procaspase-3 in cancer cells.
Propriétés
IUPAC Name |
N-(4-phenyldiazenylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(12-6-7-12)17-13-8-10-15(11-9-13)19-18-14-4-2-1-3-5-14/h1-5,8-12H,6-7H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGGQNJXDAPGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301041341 | |
| Record name | Cyclopropanecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301041341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]- | |
CAS RN |
418779-60-9 | |
| Record name | Cyclopropanecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301041341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3864443.png)
![(7-chloro-4-methyl-2-quinolinyl)[2-(dimethylamino)ethyl]amine](/img/structure/B3864447.png)
![4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3864450.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3864464.png)

![2-(3-chlorophenoxy)-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3864478.png)
![N-(4-methylphenyl)-N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B3864498.png)
![4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3864514.png)
![4-methyl-6-(methylthio)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline](/img/structure/B3864520.png)


